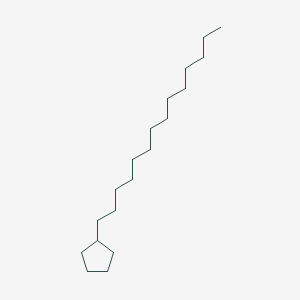

tetradecylcyclopentane

Beschreibung

Tetradecylcyclopentane (CAS 1795-22-8, C₁₉H₃₈) is a branched hydrocarbon comprising a cyclopentane ring substituted with a linear tetradecyl (C₁₄H₂₉) chain. This structure confers unique physicochemical properties, such as moderate hydrophobicity and thermal stability, making it relevant in industrial applications like lubricants, surfactants, or intermediates in organic synthesis .

Eigenschaften

CAS-Nummer |

1795-22-8 |

|---|---|

Molekularformel |

C19H38 |

Molekulargewicht |

266.5 g/mol |

IUPAC-Name |

tetradecylcyclopentane |

InChI |

InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |

InChI-Schlüssel |

MJWRHKSSZBHAEW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC1CCCC1 |

Kanonische SMILES |

CCCCCCCCCCCCCCC1CCCC1 |

Andere CAS-Nummern |

1795-22-8 |

Synonyme |

1-cyclopentyltetradecane |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetradecylcyclopentane typically involves the alkylation of cyclopentane with a tetradecyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethyl sulfoxide or tetrahydrofuran to dissolve the reactants and products.

Industrial Production Methods

Industrial production of tetradecylcyclopentane may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and advanced separation techniques, such as distillation or chromatography, are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tetradecylcyclopentane can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

Reduction: Hydrogenation reactions can be performed using catalysts like palladium on carbon to reduce any unsaturated bonds present in the compound.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tetradecyl chain using reagents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated derivatives of tetradecylcyclopentane.

Wissenschaftliche Forschungsanwendungen

tetradecylcyclopentane has various applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of cycloalkanes and long-chain hydrocarbons.

Biology: Investigated for its potential role in biological membranes and lipid interactions.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of tetradecylcyclopentane largely depends on its chemical structure and the context in which it is used. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. In chemical reactions, its cyclopentane ring and long alkyl chain provide unique reactivity patterns that can be exploited in various synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include 1,7,11-trimethyl-4-isopropylcyclotetradecane (CAS 1786-12-5, C₂₀H₄₀), a cembrane-type diterpene derivative with a highly branched cycloalkane framework .

Table 1: Structural and Molecular Comparison

| Property | Tetradecylcyclopentane (C₁₉H₃₈) | 1,7,11-Trimethyl-4-isopropylcyclotetradecane (C₂₀H₄₀) |

|---|---|---|

| CAS Number | 1795-22-8 | 1786-12-5 |

| Molecular Formula | C₁₉H₃₈ | C₂₀H₄₀ |

| Molecular Weight | 266.51 g/mol | 280.54 g/mol |

| Substituents | Linear tetradecyl chain | Branched methyl, isopropyl groups |

| Ring System | Cyclopentane | Cyclotetradecane (14-membered ring) |

Physicochemical Properties

- Tetradecylcyclopentane: Predicted to exhibit a higher melting point than its branched analogue due to reduced steric hindrance in packing. Its linear alkyl chain enhances solubility in nonpolar solvents (e.g., hexane) compared to polar media .

- 1,7,11-Trimethyl-4-isopropylcyclotetradecane : Increased branching lowers melting points and may enhance volatility. The bulky substituents hinder crystallization, favoring liquid states at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.